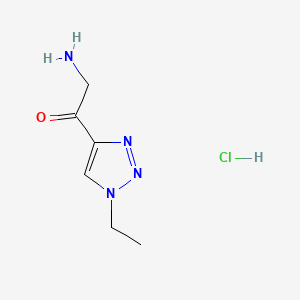
tert-butyl2-(4-amino-2H-1,2,3-triazol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- tert-butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate: , also known as BTTAA , is a chemical compound with the following molecular formula:
- It serves as a water-soluble ligand for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
- The compound contains a triazole ring, which is a five-membered heterocycle containing three nitrogen atoms. The tert-butyl group provides steric hindrance and stability.
C19H30N10O2
.Méthodes De Préparation
Synthetic Routes:
Reaction Conditions: The synthesis typically involves copper-catalyzed click chemistry, where an azide and an alkyne react to form the triazole ring. Specific conditions may vary based on the synthetic route chosen.
Industrial Production: While BTTAA is not widely produced industrially, its water solubility and compatibility with biological systems make it valuable for research and applications.
Analyse Des Réactions Chimiques
Reactions: BTTAA participates in click chemistry reactions, specifically the CuAAC reaction. It undergoes cycloaddition with azides to form triazole linkages.
Common Reagents and Conditions: Key reagents include copper(I) salts (such as copper sulfate), azides (e.g., sodium azide), and alkynes (e.g., terminal alkynes). The reaction is typically carried out in aqueous or organic solvents.
Major Products: The primary product is the triazole-linked BTTAA, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Chemistry: BTTAA is used for bioconjugation, labeling, and imaging due to its water solubility and biocompatibility.
Biology: Researchers employ BTTAA for site-specific labeling of biomolecules, including proteins, nucleic acids, and carbohydrates.
Medicine: BTTAA-based probes enable targeted drug delivery and imaging in living systems.
Industry: While not directly used in large-scale industrial processes, BTTAA’s properties contribute to the development of novel materials and diagnostics.
Mécanisme D'action
- BTTAA’s mechanism lies in its ability to form stable triazole linkages. It facilitates bioorthogonal reactions without interfering with cellular processes.
- Molecular targets and pathways depend on the specific application (e.g., protein labeling, drug delivery).
Comparaison Avec Des Composés Similaires
Similar Compounds: Other water-soluble ligands for CuAAC include TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and BTTES (bis(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amine .
Uniqueness: BTTAA’s unique features include its water solubility, biocompatibility, and fast kinetics compared to TBTA.
Propriétés
Formule moléculaire |
C8H14N4O2 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
tert-butyl 2-(4-aminotriazol-2-yl)acetate |
InChI |
InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)5-12-10-4-6(9)11-12/h4H,5H2,1-3H3,(H2,9,11) |
Clé InChI |
YBHKHDGKBNOIPD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1N=CC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13514246.png)

![7-(Prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacid](/img/structure/B13514251.png)
![Pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B13514252.png)


![5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylicacid](/img/structure/B13514286.png)
![2-[(Tert-butoxycarbonyl)amino]-5-phenylthiophene-3-carboxylic acid](/img/structure/B13514292.png)
![3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13514294.png)




![[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonicacid](/img/structure/B13514336.png)
